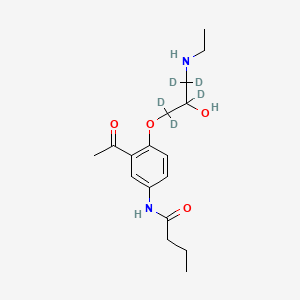

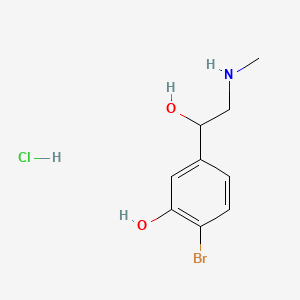

![molecular formula C26H27NO6 B589406 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester CAS No. 881911-31-5](/img/structure/B589406.png)

4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester

Descripción general

Descripción

4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester is a complex organic compound that belongs to the class of L-DOPA derivatives. L-DOPA, or L-3,4-dihydroxyphenylalanine, is a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine. The modifications in this compound, including benzyl and methyl ester groups, are designed to enhance its stability, solubility, and bioavailability, making it a valuable molecule in various scientific and industrial applications.

Mecanismo De Acción

Target of Action

Similar compounds are often involved in interactions with amino acid derivatives .

Mode of Action

It’s worth noting that compounds with similar structures often participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

It’s known that similar compounds can participate in carbon–carbon bond forming reactions, such as the suzuki–miyaura (sm) cross-coupling . This reaction can affect various biochemical pathways by facilitating the formation of new carbon–carbon bonds.

Result of Action

Compounds involved in suzuki–miyaura (sm) cross-coupling reactions can facilitate the formation of new carbon–carbon bonds , which can lead to the synthesis of new organic compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups on the L-DOPA molecule are protected using benzyl groups. This is usually achieved through benzylation reactions using benzyl chloride in the presence of a base such as sodium hydroxide.

Methylation: The 3-hydroxyl group is selectively methylated using methyl iodide and a base like potassium carbonate.

Esterification: The carboxyl group is esterified to form the methyl ester. This can be done using methanol and a strong acid catalyst like sulfuric acid.

Carbamate Formation: The amino group is protected by forming a carbamate with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the ester and carbamate groups, converting them back to their respective alcohols and amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl and methyl ester groups, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyl or methyl ester groups.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohols and amines.

Substitution: Various functionalized derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester is used as an intermediate in the synthesis of more complex molecules. Its protected groups allow for selective reactions, making it a versatile building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential role in neurotransmitter synthesis and regulation. Its derivatives are explored for their ability to cross the blood-brain barrier and deliver active compounds to the brain.

Medicine

Medically, derivatives of this compound are investigated for their potential use in treating neurological disorders such as Parkinson’s disease. The modifications aim to improve the pharmacokinetic properties of L-DOPA, enhancing its therapeutic efficacy.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it a valuable intermediate in various chemical manufacturing processes.

Comparación Con Compuestos Similares

Similar Compounds

L-DOPA: The parent compound, used in the treatment of Parkinson’s disease.

Carbidopa: Often used in combination with L-DOPA to inhibit peripheral decarboxylation.

Benserazide: Another peripheral decarboxylase inhibitor used with L-DOPA.

Uniqueness

4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester is unique due to its multiple protective groups, which enhance its stability and bioavailability. These modifications allow for more controlled release and targeted delivery of L-DOPA, potentially reducing side effects and improving therapeutic outcomes.

Propiedades

IUPAC Name |

methyl (2S)-3-(3-methoxy-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO6/c1-30-24-16-21(13-14-23(24)32-17-19-9-5-3-6-10-19)15-22(25(28)31-2)27-26(29)33-18-20-11-7-4-8-12-20/h3-14,16,22H,15,17-18H2,1-2H3,(H,27,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRQPRYBXXTANN-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747103 | |

| Record name | Methyl O-benzyl-N-[(benzyloxy)carbonyl]-3-methoxy-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881911-31-5 | |

| Record name | Methyl O-benzyl-N-[(benzyloxy)carbonyl]-3-methoxy-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[4-[(4-Fluoro-2-hydroxyphenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-m](/img/new.no-structure.jpg)

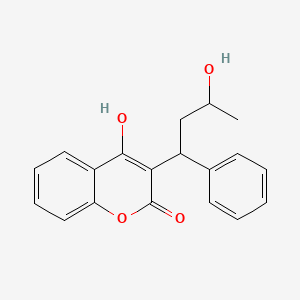

![3-(2-(4-(2-Fluoro-4-hydroxybenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589325.png)

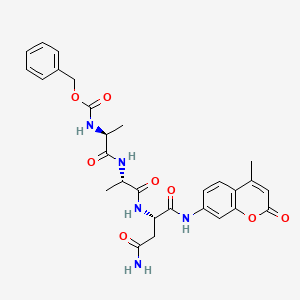

![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B589326.png)

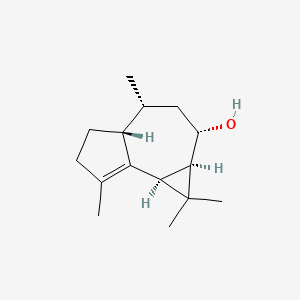

![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol](/img/structure/B589327.png)